molecular formula C9H11NO3 B1435687 Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1638771-76-2

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B1435687
CAS No.: 1638771-76-2
M. Wt: 181.19 g/mol
InChI Key: JCPLCJAGGRMZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound belonging to the class of pyridine derivatives. This compound is characterized by its pyridine ring structure, which is substituted with an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylate ester group at the 4-position. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be achieved through several methods. One common method involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-ethyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-10-5-4-7(6-8(10)11)9(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLCJAGGRMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.